3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine
Description
The compound 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine features a hybrid heterocyclic scaffold combining a benzoimidazole core linked via a methylsulfanyl bridge to a [1,2,4]triazole ring. The triazole moiety is substituted with a 4-ethoxyphenyl group at position 5 and an amine at position 2.
Properties
Molecular Formula |
C18H18N6OS |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18N6OS/c1-2-25-13-9-7-12(8-10-13)17-22-23-18(24(17)19)26-11-16-20-14-5-3-4-6-15(14)21-16/h3-10H,2,11,19H2,1H3,(H,20,21) |
InChI Key |
JGKDNWZDDLCBLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Mercapto-1H-benzimidazole
2-Mercapto-1H-benzimidazole serves as the sulfur nucleophile for sulfide bond formation. Its synthesis typically involves:
Functionalization with Chloromethyl Groups
To enable sulfide coupling, the benzimidazole must be equipped with a chloromethyl handle. This is achieved via:
-
Mannich reaction : Treating 2-mercaptobenzimidazole with formaldehyde and hydrochloric acid yields 2-(chloromethyl)-1H-benzimidazole:
Construction of the Triazole Core
Thiosemicarbazide Route
The 5-(4-ethoxyphenyl)-triazol-4-amine moiety is synthesized through cyclization of a thiosemicarbazide intermediate:
Hydrazide Cyclization
Alternative approaches utilize hydrazide intermediates derived from methyl 4-(5-cyano-1H-benzimidazol-2-yl)benzoate:
-
Hydrazinolysis : Reaction with hydrazine hydrate converts the ester to a hydrazide.
-
Triazole Formation : Treatment with phenyl isothiocyanate followed by cyclization yields the triazole scaffold.
Sulfide Bond Formation
The final step couples the chloromethyl-triazole with 2-mercaptobenzimidazole under basic conditions:
Optimized Conditions :
Table 1 : Representative Yields for Sulfide Coupling
| Chloromethyl Source | Thiol Component | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloromethyl-triazole | 2-Mercaptobenzimidazole | 88.0 | |
| 2-Chloromethyl-pyridine | 2-Mercaptobenzimidazole | 80.0 |
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Ethyl acetate/methanol mixtures remove unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates the target compound.
Spectroscopic Data :
-
1H NMR (DMSO-d6): δ 1.35 (t, 3H, -OCH2CH3), 4.12 (q, 2H, -OCH2-), 4.85 (s, 2H, -CH2S-), 6.90–8.10 (m, aromatic).
Challenges and Optimization Strategies
Regioselectivity in Triazole Formation
Controlling substituent positions during cyclization remains critical. Electron-withdrawing groups (e.g., -CN) on the benzimidazole direct cyclization to the desired triazole position.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-Benzoimidazol-2-ylmethylsulfanyl)-5-(4-ethoxy-phenyl)-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Core Heterocycles
- Target Compound : Combines a benzoimidazole and [1,2,4]triazole.
- Analog 1 : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (): Replaces the triazole with an imidazole and introduces pyridinyloxy and trifluoromethyl groups.
- Analog 2 : 3-(5-Chloro-2-methoxy-phenyl)-5-[3-(4-fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-3H-[1,2,3]triazol-4-ylamine (): Substitutes the benzoimidazole with an oxadiazole and adds halogenated aryl groups.
Substituent Effects
- 4-Ethoxyphenyl Group : Enhances lipophilicity compared to unsubstituted phenyl groups but is less electron-withdrawing than trifluoromethyl ().
- Amine at Position 4 : Likely improves hydrogen-bonding capacity, similar to oxadiazole derivatives in , which show enzyme inhibition via active-site interactions.
Antimicrobial Potential
- Analog 2 (): Inhibits Mycobacterium tuberculosis methionyl-tRNA synthetase (MetRS) with IC₅₀ = 148.5 µM and exhibits antibacterial activity at 2–20 mg/L. The triazole-amine motif may contribute to target binding.
Antifungal and Antitumoral Activity
Q & A
Q. Advanced
- Molecular docking : Software like AutoDock Vina models binding poses in active sites (e.g., tubulin or topoisomerase II), with scoring functions (e.g., ΔG) prioritizing high-affinity conformers .
- MD simulations : Assessing stability of ligand-receptor complexes over time (e.g., RMSD plots) .
- Pharmacophore mapping : Identifying critical interaction motifs (e.g., hydrogen bonds with triazole N-atoms) .
How is crystallographic data utilized in structural analysis?
Q. Advanced
- X-ray diffraction (XRD) : Resolves bond lengths (e.g., C-S at ~1.81 Å) and dihedral angles to validate synthetic accuracy .
- Cambridge Structural Database (CSD) : Cross-referencing experimental data with known triazole derivatives to detect polymorphism or packing anomalies .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking of benzimidazole rings) influencing solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
